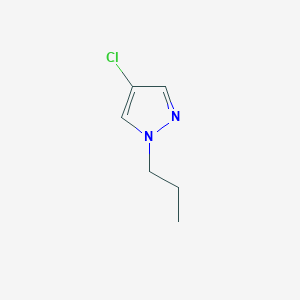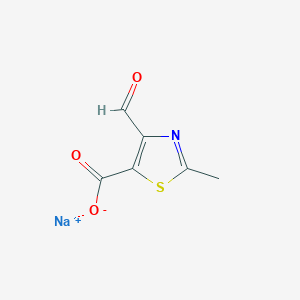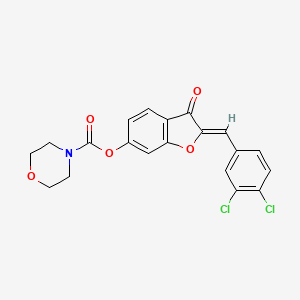
4-Chloro-1-propylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-1-propylpyrazole” is a compound with the linear formula C6H9ClN2. It has a molecular weight of 144.6 and is stored at room temperature in a sealed, dry environment .
Synthesis Analysis
Pyrazole derivatives, including “4-Chloro-1-propylpyrazole”, are synthesized using various methods. These methods include the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1-propylpyrazole” can be determined using techniques such as X-ray crystallography . Pyrazoles, including “4-Chloro-1-propylpyrazole”, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Heterocyclic Systems
Pyrazoles, including 4-chloro-1-propyl-1H-pyrazole, are known as versatile scaffolds in organic synthesis. They are often used as starting materials for the preparation of more complex heterocyclic systems that have relevance in pharmaceutical fields due to their structural versatility and ability to exhibit tautomerism .
Pharmaceutical Applications
Pyrazole derivatives are synthesized for various pharmaceutical applications. They can be used in the development of inhibitors and other biologically active compounds due to their significant biological activities .
Antioxidants and Antimicrobial Agents
Some pyrazole derivatives have been reported to serve as antioxidants and antimicrobial agents. A green synthetic route for the synthesis of pyrano pyrazole derivatives has been reported, highlighting their potential in this field .
Cancer Research
Specific pyrazole derivatives have been synthesized for cancer research, where they have shown potential in causing cell death by preventing wound healing and colony formation, delaying cell cycle phases, activating certain protein levels, and inducing apoptosis through DNA damage .
Organic Chemistry Research
In organic chemistry, pyrazoles are used to explore structural properties like tautomerism and to develop new synthetic methodologies that can lead to regioselective synthesis of substituted pyrazoles .
Catalysis
Pyrazole derivatives can be synthesized using various catalysts, including nano-catalysts like Nano-ZnO, which can lead to remarkably regioselective synthesis processes .
Zukünftige Richtungen
The future directions in the research of pyrazole derivatives, including “4-Chloro-1-propylpyrazole”, involve the green multicomponent synthesis of these compounds. This approach includes the application of energy-efficient techniques, benign catalysts, and biodegradable composites . The aim is to synthesize structurally diverse pyrazole derivatives efficiently and selectively .
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets due to their versatile scaffold . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles have been found to have a broad range of pharmacological properties . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Result of Action
Pyrazoles and their derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The stability and reactivity of pyrazoles can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Eigenschaften
IUPAC Name |
4-chloro-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNHOVXFLARMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-propyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)
![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)

![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)


![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)

![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
